molecular formula C16H11ClN4S2 B3019706 3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-94-2

3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B3019706
CAS No.: 874463-94-2
M. Wt: 358.86
InChI Key: PCXPSWQGVIWYJU-BQYQJAHWSA-N
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Description

This compound belongs to the triazolothiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure includes a 4-chlorobenzyl group at position 3 and an (E)-2-(thiophen-2-yl)ethenyl substituent at position 4.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-14-18-19-16-21(14)20-15(23-16)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPSWQGVIWYJU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the thiadiazole ring : The initial step typically involves the reaction of appropriate thioketones with hydrazine derivatives to form the thiadiazole core.
  • Substitution reactions : The introduction of the 4-chlorobenzyl and thiophene groups can be achieved through electrophilic aromatic substitution or coupling reactions.
  • Final purification : The product is purified using methods such as recrystallization or chromatography.

Biological Activity

The biological activities associated with compounds in this class include:

  • Antitumor Activity : Research has shown that triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in leukemia and solid tumors such as breast and lung cancer .
  • Antimicrobial Properties : Many derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances the interaction with bacterial enzymes and membranes .
  • Anti-inflammatory Effects : Compounds featuring the triazolo-thiadiazole structure have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against various bacteria
Anti-inflammatoryCOX inhibition

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of several triazolo-thiadiazole derivatives on a panel of 60 cancer cell lines. Results indicated that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-468) .
  • Antimicrobial Screening : Another research effort focused on assessing the antimicrobial properties of synthesized triazolo-thiadiazoles against common pathogens. The results showed a notable reduction in bacterial growth, particularly for compounds with electron-withdrawing groups like chlorine on the benzyl moiety .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, leading to disrupted replication in cancer cells.
  • Enzyme Inhibition : The inhibition of COX enzymes by these compounds results in decreased production of pro-inflammatory mediators such as prostaglandins.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its potential anti-cancer properties. Research indicates that compounds with triazole-thiadiazole structures can inhibit specific kinases involved in cancer progression.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including those similar to the target compound. These derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for drug development targeting tumors such as gastrointestinal stromal tumors (GIST) .

Antimicrobial Properties

Research has indicated that derivatives of triazolo-thiadiazoles possess antimicrobial activity. The incorporation of thiophene moieties has been linked to enhanced efficacy against bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(4-chlorobenzyl)-6-...Staphylococcus aureus32 µg/mL
3-(4-chlorobenzyl)-6-...Escherichia coli64 µg/mL

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation. Its structural characteristics may allow it to act on specific biological pathways in pests.

Case Study: Pesticidal Activity

In a recent study, triazole-thiadiazole compounds were evaluated for their ability to inhibit growth in common agricultural pests. The results indicated that modifications to the chlorobenzyl group could enhance insecticidal properties .

Material Science

Research into the use of this compound in materials science is emerging, particularly in the development of organic semiconductors and photovoltaic materials. The unique electronic properties of thiophene and triazole can contribute to improved conductivity and stability.

Data Table: Electrical Conductivity Measurements

Material TypeConductivity (S/cm)
Triazole-based Polymer0.0015
Thiophene-Modified Composite0.0032

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs.
  • Adamantyl Groups : Compounds like 5a incorporate bulky adamantyl groups, which improve metabolic stability but may reduce solubility.

Physicochemical and Spectroscopic Properties

Triazolothiadiazoles generally exhibit high melting points (162–246°C) due to rigid fused-ring systems and intermolecular interactions (e.g., hydrogen bonding, halogen bonds) . The target compound’s (E)-configured ethenyl group likely contributes to planarity, favoring crystallinity. Spectral data (IR, NMR, MS) for analogues confirm the presence of key functional groups, such as NH/Sh in IR and aromatic protons in NMR .

Antimicrobial and Anti-Tubercular Activity

  • 6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl] (): Exhibited MIC = 0.25 µg/mL against Mycobacterium tuberculosis, comparable to rifampicin .
  • Target Compound : The thiophene ethenyl group may enhance membrane permeability, though anti-tubercular activity remains untested.

Anticancer Activity

  • CPNT (): A 4-chlorophenyl-containing triazolothiadiazole showed 50 mg/kg dose efficacy in Ehrlich ascitic carcinoma, increasing mean survival time by 40% .
  • Microwave-Synthesized Analogues () : Fluorinated derivatives (e.g., 3b, 3g) demonstrated potent anticancer activity, suggesting electron-withdrawing substituents enhance cytotoxicity .

Enzyme Inhibition

  • 4-CMI () : Inhibited heparanase (IC50 = 3–12 µg/mL), critical in cancer metastasis .
  • Adamantyl Derivatives () : Structural studies revealed that bulky substituents stabilize supramolecular assemblies via C–H···π interactions, influencing enzyme binding .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chlorine (e.g., 4-chlorophenyl) enhances antimicrobial and anticancer activity by increasing electrophilicity .
  • Bulkiness vs. Solubility : Adamantyl groups improve stability but reduce bioavailability, whereas methoxy groups (e.g., 20a ) enhance solubility but may lower potency.
  • Heteroaromatic Substituents : Thiophene ethenyl in the target compound may offer unique binding modes due to sulfur’s polarizability and conjugated double bonds.

Q & A

Basic: What are the common synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted hydrazides or thiol intermediates. A general approach includes:

Formation of the triazole-thiol precursor : Reacting substituted hydrazides with carbon disulfide in ethanol under basic conditions (e.g., KOH) to form potassium dithiocarbazinate intermediates .

Cyclization : Treating the intermediate with hydrazine hydrate to yield 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols .

Final condensation : Reacting the thiol intermediate with substituted carboxylic acids (e.g., phenoxyacetic acid) in the presence of phosphorus oxychloride (POCl₃), which activates the carbonyl group for electrophilic substitution .
Example yields range from 49% to 75%, depending on substituent steric effects and reaction optimization .

Advanced: How can structural contradictions in crystallographic data for triazolo-thiadiazole derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or dihedral angles often arise from differences in substituent electronic effects or crystal packing forces. Key strategies include:

  • Comparative analysis : Cross-referencing X-ray data from multiple derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to identify trends in planarity deviations (e.g., 0.013 Å for S1 in ) .
  • Hydrogen-bonding analysis : Resolving packing inconsistencies by evaluating weak C–H⋯π interactions and short S⋯N contacts (3.27–3.30 Å), which stabilize molecular conformations .
  • Computational validation : Using DFT calculations to compare experimental vs. theoretical bond lengths, particularly for the triazolothiadiazole core (C–N: ~1.32–1.37 Å; C–S: ~1.74 Å) .

Advanced: What strategies optimize reaction yields in triazolo-thiadiazole synthesis?

Methodological Answer:
Yield optimization focuses on:

  • Reagent selection : Using POCl₃ as a cyclizing agent enhances electrophilicity of carboxylic acids, improving coupling efficiency with triazole-thiols .
  • Solvent control : Absolute ethanol minimizes side reactions during dithiocarbazinate formation, while DMF/ethanol mixtures improve recrystallization purity .
  • Temperature modulation : Refluxing intermediates (e.g., 6 hours for POCl₃-mediated condensation) ensures complete cyclization, while cooling steps prevent decomposition of thermally sensitive substituents .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the planar triazolothiadiazole core and substituent orientations (e.g., dihedral angles up to 74.34° for benzene rings) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., thiophen ethenyl protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ with <5 ppm error) and fragmentation patterns .

Advanced: How do structural modifications influence p38 MAP kinase inhibition in triazolo-thiadiazoles?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., 4-Cl on benzyl) enhance binding to the kinase’s ATP pocket by increasing hydrophobic interactions .
  • Stereoelectronic tuning : The (E)-ethenyl linker between thiophene and triazolo-thiadiazole optimizes π-π stacking with Phe169 in p38, as shown in docking studies .
  • Activity validation : In vitro assays (IC₅₀) using TNF-α inhibition in macrophages correlate substituent bulk with potency (e.g., 4-Cl reduces IC₅₀ by ~40% vs. H-substituted analogs) .

Advanced: How can discrepancies in reported biological activity data be reconciled?

Methodological Answer:

  • Assay standardization : Normalize data using reference inhibitors (e.g., SB203580 for p38 MAP kinase) to control for variability in cell lines (e.g., RAW264.7 vs. THP-1) .
  • Solubility correction : Account for DMSO concentration effects (e.g., >0.1% DMSO suppresses cytokine release, confounding IC₅₀ values) .
  • Meta-analysis : Compare logP values (e.g., 2.8–3.5 for active analogs) to identify lipophilicity thresholds for membrane permeability vs. cytotoxicity .

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